

A Spectroscopic Comparison of 3-Bromo-5-methylpicolinonitrile and Its Derivatives

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Compound of Interest

Compound Name: **3-Bromo-5-methylpicolinonitrile**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **3-Bromo-5-methylpicolinonitrile** and its derivatives. The data presented herein is essential for the identification, characterization, and quality control of these compounds in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document offers a compilation of predicted and experimental spectroscopic data, alongside detailed experimental protocols and a visual representation of a general analytical workflow.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **3-Bromo-5-methylpicolinonitrile** and a selection of its derivatives. It is important to note that the data for **3-Bromo-5-methylpicolinonitrile** is based on theoretical predictions, while the data for its constitutional isomer and other related compounds are derived from experimental findings.

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spec (m/z)	UV-Vis (λ _{max} , nm)
3-Bromo-5-methylpicolinonitrile ²	C ₇ H ₅ BrN ²	197.03	Predicted : Aromatic H's, Methyl H's[1]	Predicted : Aromatic C's, Methyl C, CN[1]	C≡N: ~2230, C-Br: ~600-500, Aromatic C=C: ~1600-1450	Predicted M ⁺ : 197/199, Fragment S: 170/172, 118, 91, 77[1]	Simple nitriles typically do not show absorption above 200 nm[2]
5-Bromo-3-methylpicolinonitrile ²	C ₇ H ₅ BrN ²	197.03	8.55 (s, 1H), 7.64 (t, 1H), 2.54 (s, 3H) (in CDCl ₃)[3]	No data available	No data available	No data available	No data available
3-Bromo-5-chloropicolinonitrile ²	C ₆ H ₂ BrCl N ₂	216.45	No data available	No data available	No data available	No data available	No data available
5-Bromo-3-hydroxypicolinonitrile ² O	C ₆ H ₃ BrN ² O	198.01	No data available	No data available	No data available	No data available	No data available
3-Bromo-5-chloropyridine	C ₅ H ₃ BrCl N	192.44	No data available	No data available	Available through spectral database s[4]	No data available	No data available

3-Bromo-					Available		
5-chloro-	C ₇ H ₃ BrCl	216.47	No data available	No data available	through spectral database	No data available	No data available

s[5]

Note: The data for **3-Bromo-5-methylpicolinonitrile** is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized for the analysis of pyridine and nitrile-containing organic compounds and may require optimization for specific derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data using Fourier transformation, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters include a larger spectral width than for ¹H NMR, a 30-degree pulse angle, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
- Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press die.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

- The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to elucidate its structure through fragmentation patterns.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Preparation:

- For EI-MS, solid samples can be introduced via a direct insertion probe.
- The sample is heated in the vacuum of the mass spectrometer to induce vaporization.

Data Acquisition:

- The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- The presence of bromine is indicated by a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of ^{79}Br and ^{81}Br isotopes.

[1]

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

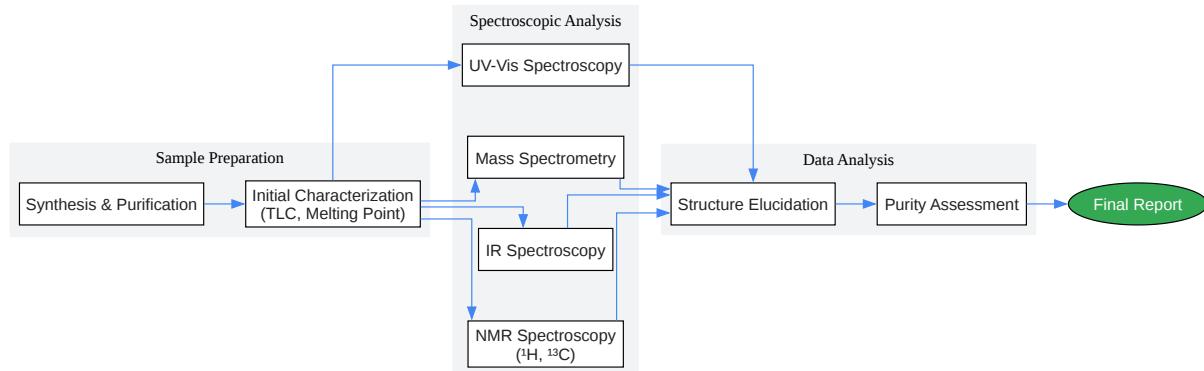
- Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

- Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.
- Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
- The instrument's software will subtract the baseline to provide the spectrum of the solute. Simple nitriles often do not exhibit significant absorption above 200 nm.[\[2\]](#)

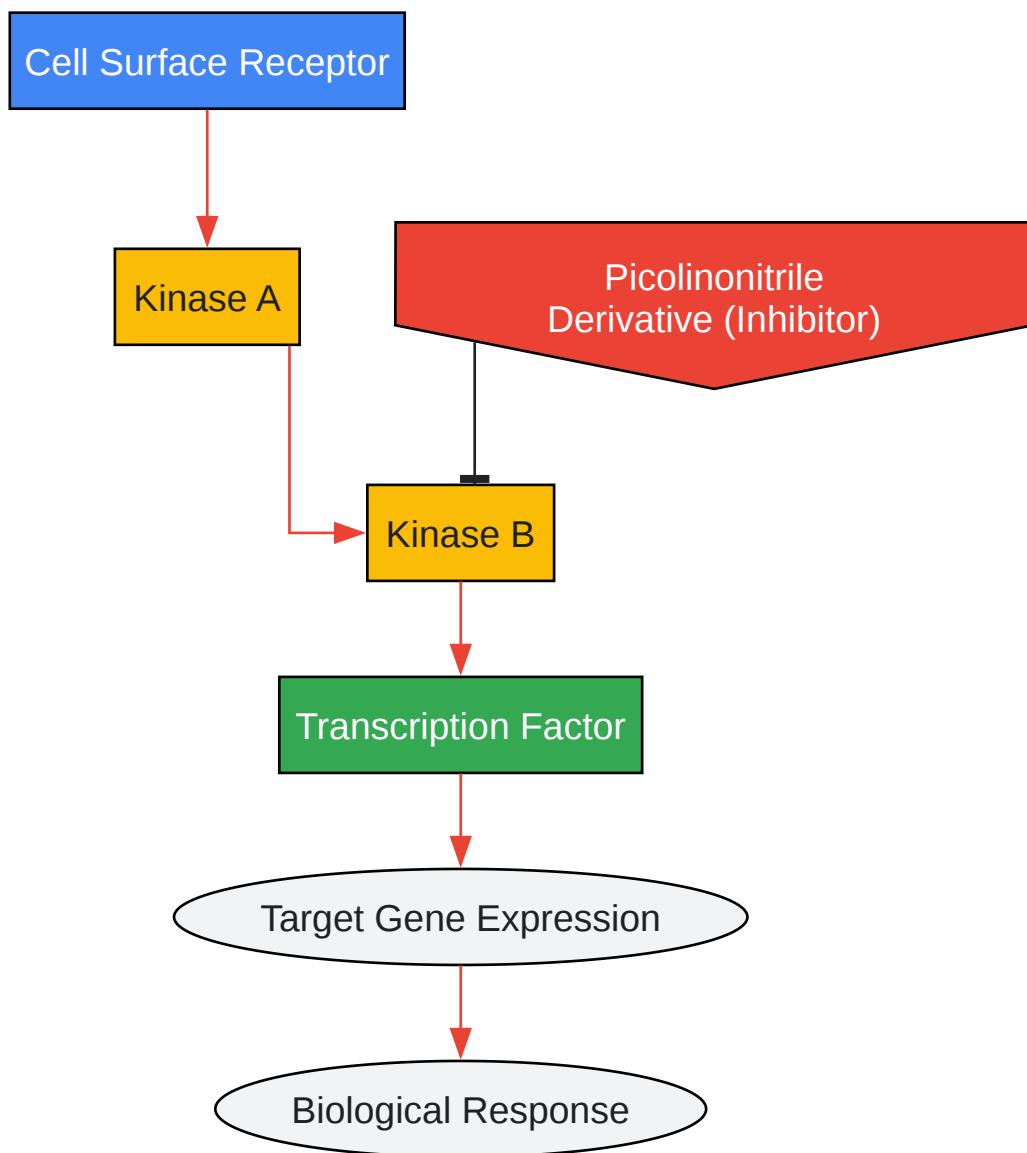
Visualizations

The following diagrams illustrate the general experimental workflow for the spectroscopic analysis of a novel picolinonitrile derivative and a conceptual signaling pathway where such compounds might be investigated.



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Caption: General workflow for the spectroscopic analysis of a novel compound.

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Caption: Hypothetical signaling pathway inhibited by a picolinonitrile derivative.

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References

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